Diisopropyl mercapto(phenyl)methylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Diisopropyl mercapto(phenyl)methylphosphonate can be synthesized through the gradual addition of triisopropyl phosphite with methyl iodide, utilizing distillation techniques . Another method involves the microwave-accelerated McKenna synthesis, which uses bromotrimethylsilane (BTMS) for silyldealkylation followed by desilylation upon contact with water or methanol .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: Diisopropyl mercapto(phenyl)methylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it into different phosphonate derivatives.
Substitution: It can undergo substitution reactions with various reagents to form new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Phosphonic acids.
Reduction: Various phosphonate derivatives.
Substitution: New organophosphorus compounds with different functional groups.
Scientific Research Applications
Chemistry: Diisopropyl mercapto(phenyl)methylphosphonate is used as a precursor to prepare beta-keto phosphonates and acts as an intermediate for Horner-Wadsworth-Emmons olefination of carbonyl compounds .
Biology and Medicine:
Industry: In the industrial sector, it is used in the production of various organophosphorus compounds, which are essential in the manufacture of pesticides, flame retardants, and plasticizers .
Mechanism of Action
Diisopropyl mercapto(phenyl)methylphosphonate exerts its effects through interactions with specific molecular targets. The compound’s mechanism of action involves the hydrolysis of P-esters, which can take place under acidic or basic conditions . This hydrolysis leads to the formation of phosphonic acids, which are biologically active and can interact with various enzymes and receptors in the body.
Comparison with Similar Compounds
- Diisopropyl methylphosphonate
- Dimethyl methylphosphonate
- Tributyl phosphate
Comparison: Diisopropyl mercapto(phenyl)methylphosphonate is unique due to its specific chemical structure and reactivity. Compared to similar compounds like diisopropyl methylphosphonate and dimethyl methylphosphonate, it has distinct properties that make it suitable for specialized applications in chemical synthesis and industrial processes .
Properties
Molecular Formula |
C13H21O3PS |
---|---|
Molecular Weight |
288.34 g/mol |
IUPAC Name |
di(propan-2-yloxy)phosphoryl-phenylmethanethiol |
InChI |
InChI=1S/C13H21O3PS/c1-10(2)15-17(14,16-11(3)4)13(18)12-8-6-5-7-9-12/h5-11,13,18H,1-4H3 |
InChI Key |
NOPVXMUUBWYONO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OP(=O)(C(C1=CC=CC=C1)S)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.